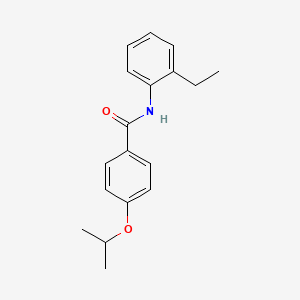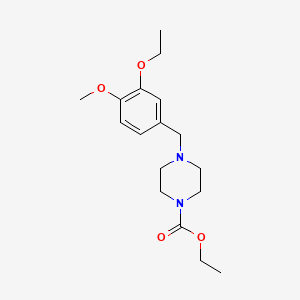![molecular formula C24H24N2O4 B5883111 2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide, also known as DPAEA, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological effects, making it an interesting subject of study for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been found to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for further study. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of analogs of this compound with improved pharmacological properties may lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacetic anhydride in the presence of an amine catalyst. The resulting intermediate is then reacted with ethylenediamine to yield the final product.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. Additionally, this compound has been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-20-14-13-17(15-21(20)29-2)16-22(25)26-30-24(27)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,23H,16H2,1-2H3,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIGMLXKQSUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N/OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)


![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)

![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)